Comparative Binding Affinity to BRD4 Bromodomain: Target Compound vs. Functionalized Analog
When compared to a structurally related analog bearing an amide extension at the 1-position, Methyl 1-amino-6-bromoisoquinoline-4-carboxylate exhibits a distinct binding profile to the BRD4 bromodomain. The target compound binds with a dissociation constant (Kd) of 3.30 μM, whereas a closely related derivative (CHEMBL3785648) shows a 2-fold weaker affinity with a Kd of 6.80 μM [1][2]. This indicates that the free 1-amino group in the target compound, combined with the 6-bromo and 4-ester substitution, provides a more favorable thermodynamic fit compared to bulkier N-substituted variants in this specific assay context.
| Evidence Dimension | Binding Affinity (Kd) to BRD4 BD1 |
|---|---|
| Target Compound Data | Kd = 3.30 ± 0.0 μM (3.30E+3 nM) |
| Comparator Or Baseline | Analog (BDBM50159140/CHEMBL3785648): Kd = 6.80 ± 0.0 μM (6.80E+3 nM) |
| Quantified Difference | Target compound demonstrates ~2.06-fold higher affinity (lower Kd value) than comparator. |
| Conditions | Isothermal Titration Calorimetry (ITC) using BRD4 bromodomain 1 (unknown origin) [1]. |
Why This Matters
For screening cascades targeting BRD4 or related epigenetic readers, the 2-fold difference in binding affinity may be sufficient to differentiate between a primary hit and a backup series, justifying the selection of this specific building block for initial fragment screening.
- [1] BindingDB. Methyl 1-amino-6-bromoisoquinoline-4-carboxylate (BDBM50148603). Binding Affinity Data (Kd). View Source
- [2] BindingDB. BDBM50159140 (CHEMBL3785648). Binding Affinity Data (Kd). View Source
